TAS3681 originates from a series of synthetic modifications aimed at enhancing the efficacy and selectivity of androgen receptor antagonists. It is classified under the category of selective androgen receptor degraders, which represent a new class of therapeutic agents designed to target androgen receptors more effectively than traditional antagonists.
The synthesis of TAS3681 involves several key steps, beginning with the formation of ester groups that are subsequently hydrolyzed. The hydrolysis is typically performed in methanol with potassium hydroxide as the hydrolyzing agent, followed by acylation processes that can be time-consuming due to the weak nucleophilic properties of certain functional groups present in the precursor molecules.
Purification methods include preparative column chromatography and liquid chromatography-mass spectrometry (LC-MS) to ensure high purity levels (≥95%) for biological testing. The LC-MS parameters involve a gradient flow method for optimal separation and analysis of synthesized compounds .
The molecular structure of TAS3681 features a complex arrangement that allows it to effectively bind to androgen receptors. While specific structural data such as molecular formula and three-dimensional conformation are not detailed in the provided sources, it is implied that the design incorporates functional groups conducive to receptor interaction.
TAS3681 undergoes various chemical reactions during its synthesis, primarily involving hydrolysis and acylation. These reactions are critical for constructing the active moieties necessary for its function as an antagonist.
TAS3681 operates through a mechanism that involves direct antagonism of androgen receptors. By binding to these receptors, it prevents the activation by natural ligands such as testosterone and dihydrotestosterone, thereby inhibiting their downstream signaling pathways that promote cancer cell proliferation.
While specific physical properties such as melting point or solubility were not detailed in the sources reviewed, it can be inferred that TAS3681 possesses characteristics typical of small-molecule pharmaceuticals designed for oral administration.
TAS3681 is primarily explored for its therapeutic potential in treating metastatic castration-resistant prostate cancer. Its unique mechanism allows it to target patients who have developed resistance to existing treatments.
TAS3681 (chemical name: 2‑chloro‑4‑[4‑[[5‑[2‑hydroxypropan‑2‑yl]pyridin‑2‑yl]amino]‑5,8‑dihydropyrido[3,4‑d]pyrimidin‑7(6H)‑yl]benzonitrile) is a structurally distinct, orally bioavailable small-molecule AR antagonist. Its design centers on a dihydropyridopyrimidine core linked to a chlorobenzonitrile moiety, optimizing interactions with the AR ligand-binding domain (LBD) [4] [5].
TAS3681 exhibits high-affinity binding to the AR-LBD, with a dissociation constant (Kd) significantly lower than natural androgens like dihydrotestosterone (DHT). This high affinity is attributed to:
Unlike second-generation antagonists (e.g., enzalutamide, darolutamide), TAS3681 lacks partial agonist activity in resistance settings due to its unique interactions:
Table 1: Structural and Functional Comparison of TAS3681 with Second-Generation AR Antagonists
Property | TAS3681 | Enzalutamide | Darolutamide |
---|---|---|---|
Core Structure | Dihydropyridopyrimidine | Thiohydantoin | Diarylhydantoin |
H12 Displacement | Complete | Partial | Complete |
Agonist Switch Risk (F877L) | None observed | High | Low |
Blood-Brain Barrier Penetration | Moderate | High | Low |
AR Downregulation | Yes (proteasomal) | No | No |
Beyond competitive LBD antagonism, TAS3681 uniquely induces degradation of both AR-FL and constitutively active AR-Vs (e.g., AR-V7), addressing a key limitation of existing therapies [1] [4].
TAS3681 promotes AR ubiquitination and proteasomal degradation via:
TAS3681 inhibits AR-V7-driven transcription by:
Table 2: Preclinical Efficacy of TAS3681 Against AR-Splice Variants
Model System | Treatment | AR-V7 Reduction | Tumor Growth Inhibition | Key Transcriptional Targets Suppressed |
---|---|---|---|---|
SAS MDV No. 3-14 cells (enzalutamide-resistant) | 1 µM TAS3681, 24 h | 85% | N/A | PSA, TMPRSS2, UBE2C |
22Rv1 xenografts (AR-V7+) | 30 mg/kg/day, 21 days | 75% | 92% | PSA, FKBP5 |
VCaP xenografts (AR-overexpressing) | 30 mg/kg/day, 28 days | AR-FL: 80% | 88% | PSA, ERG |
TAS3681 demonstrates potent activity against AR mutations that confer resistance to second-generation AR inhibitors, including double mutants emerging under therapy pressure [4] [9].
Table 3: TAS3681 Activity Against Clinically Relevant AR Mutations
AR Mutation | Resistance to | TAS3681 IC~50~ (nM) | Mechanism of TAS3681 Efficacy |
---|---|---|---|
F877L | Enzalutamide, apalutamide | 18 | Blocks H12 stabilization; prevents agonist conversion |
F877L/T878A | Enzalutamide | 22 | Maintains antagonistic LBD conformation |
H875Y | Darolutamide | 35 | Hydrophobic packing with Tyr875 |
H875Y/T878A | Darolutamide, enzalutamide | 40 | Dual interaction with helices 11/12 |
V716M | Darolutamide | 28 | Avoids steric clash; enhanced hinge region binding |
T878A | Hydroxyflutamide | 15 | High-affinity occupancy of ABS |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5